molecular formula C14H16N2 B3149852 (4-Methyl-benzyl)-pyridin-3-ylmethyl-amine CAS No. 680185-75-5

(4-Methyl-benzyl)-pyridin-3-ylmethyl-amine

Cat. No.: B3149852
CAS No.: 680185-75-5
M. Wt: 212.29 g/mol
InChI Key: NCFWHXTURHVAOO-UHFFFAOYSA-N
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Description

(4-Methyl-benzyl)-pyridin-3-ylmethyl-amine is a secondary amine featuring a benzyl group substituted with a methyl group at the para position and a pyridin-3-ylmethyl moiety. The pyridine ring introduces electron-withdrawing characteristics, while the benzyl group contributes hydrophobic properties.

Properties

IUPAC Name

1-(4-methylphenyl)-N-(pyridin-3-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-12-4-6-13(7-5-12)9-16-11-14-3-2-8-15-10-14/h2-8,10,16H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFWHXTURHVAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-benzyl)-pyridin-3-ylmethyl-amine typically involves the reaction of 4-methylbenzyl chloride with pyridin-3-ylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of (4-Methyl-benzyl)-pyridin-3-ylmethyl-amine may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-benzyl)-pyridin-3-ylmethyl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The benzyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(4-Methyl-benzyl)-pyridin-3-ylmethyl-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Methyl-benzyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Applications References
(4-Methyl-benzyl)-pyridin-3-ylmethyl-amine C₁₄H₁₆N₂ 4-Methylbenzyl, pyridin-3-ylmethyl ~212.30 (calculated) Potential ligand, intermediate in synthesis
(4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine C₁₅H₁₈N₂ 4-Ethylbenzyl, pyridin-3-ylmethyl 226.32 Higher lipophilicity vs. methyl analog
(2-Diphenylphosphanyl-benzylidene)-pyridin-3-ylmethyl-amine C₂₆H₂₂N₂P Diphenylphosphanyl, imine linkage 407.44 Pt-complex formation (65% yield)
(4-Methyl-benzyl)-phenyl-amine (3ea) C₁₄H₁₅N Phenyl instead of pyridin-3-ylmethyl 197.28 Catalyst in N-alkylation reactions
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ Pyrazole, cyclopropyl 229.28 Melting point: 104–107°C; pharmaceutical potential
(4-Methyl-benzylidene)-pyridin-2-yl-amine (3b) C₁₃H₁₂N₂ Imine linkage, pyridin-2-yl 196.25 Lower stability (imine vs. amine)

Functional and Application Differences

Coordination Chemistry

  • (4-Methyl-benzyl)-pyridin-3-ylmethyl-amine : Likely acts as a bidentate ligand via the pyridine nitrogen and amine group. However, its ethyl analog (C₁₅H₁₈N₂) may exhibit stronger metal-binding due to increased electron donation from the ethyl group .
  • (2-Diphenylphosphanyl-benzylidene)-pyridin-3-ylmethyl-amine : Forms stable Pt complexes (e.g., [Pt(C₂₅H₂₁N₂P)(C₆H₁₂)]), demonstrating utility in catalysis or material science. The diphenylphosphanyl group enhances π-backbonding, improving metal-ligand stability .

Solubility and Reactivity

  • Pyridin-3-yl vs. Pyridin-2-yl Derivatives : The 3-yl isomer (target compound) positions the nitrogen meta to the methylene group, reducing basicity compared to 2-yl analogs (e.g., 3b in ). This affects solubility in polar solvents .
  • Imine vs. Amine Linkages : Imines (e.g., 3b) are prone to hydrolysis, limiting their use in aqueous environments. Amines (e.g., target compound) offer greater stability, favoring long-term storage and reactions under diverse conditions .

Biological Activity

(4-Methyl-benzyl)-pyridin-3-ylmethyl-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. Its unique structural features, including a benzyl group with a methyl substitution and a pyridine moiety, contribute to its pharmacological properties. This article provides an overview of the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₄H₁₆N₂
  • Molecular Weight : Approximately 212.3 g/mol

The biological activity of (4-Methyl-benzyl)-pyridin-3-ylmethyl-amine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pyridine group plays a crucial role in enhancing the binding affinity and specificity for biological interactions.

Antimicrobial Properties

Research indicates that (4-Methyl-benzyl)-pyridin-3-ylmethyl-amine exhibits significant antimicrobial activity against a range of pathogens. This potential has made it a candidate for antibiotic development.

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus3.12 - 12.5
Escherichia coli2 - 10

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies show that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Cancer Cell Line IC50 (µM) Reference
MCF-7 (Breast cancer)10 - 20
A549 (Lung cancer)15 - 25

Case Studies

  • Antimycobacterial Activity
    A study explored the structure-activity relationship (SAR) of related compounds and found that derivatives of pyridine-based amines showed potent activity against Mycobacterium tuberculosis (M.tb). The findings suggest that modifications to the pyridine ring can enhance biological efficacy, indicating that similar approaches could be applied to (4-Methyl-benzyl)-pyridin-3-ylmethyl-amine .
  • Neuroprotective Effects
    Another research highlighted the neuroprotective potential of related compounds against neurodegenerative diseases, particularly Parkinson's disease. Compounds similar to (4-Methyl-benzyl)-pyridin-3-ylmethyl-amine demonstrated the ability to inhibit c-Abl kinase, which is involved in neurodegeneration .

Synthesis and Derivatives

The synthesis of (4-Methyl-benzyl)-pyridin-3-ylmethyl-amine has been achieved through several methods, often involving the reaction of substituted benzyl amines with pyridine derivatives. This versatility allows for the creation of numerous analogs with potentially enhanced biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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